Azetidine

概述

描述

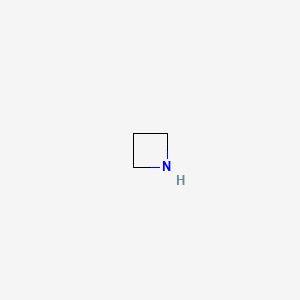

氮杂环丁烷是一种四元杂环化合物,包含三个碳原子和一个氮原子。 它是一种饱和环结构,使其成为有机合成和药物化学中重要的化合物,因为它独特的反应性是由环张力驱动的 。 氮杂环丁烷比其三元对应物氮丙啶更稳定,这使得它在适当条件下更容易处理和具有独特的反应性 。

准备方法

合成路线和反应条件

氮杂环丁烷可以通过多种方法合成。 这种方法效率很高,但由于反应的固有困难而面临挑战 。 另一种方法涉及伯胺与原位生成的 2-取代-1,3-丙二醇的双三氟甲磺酸酯的烷基化 。 此外,氮杂环丁烷可以通过 β-内酰胺的还原或高度张力氮杂双环丁烷的开环合成 。

工业生产方法

氮杂环丁烷的工业生产通常涉及使用确保高产率和纯度的方法的大规模合成。 氮杂帕特诺-布奇反应就是这样一种方法,尽管它需要优化来克服其固有的挑战 。 其他方法包括微波辐射技术和电催化分子内加氢胺化,为工业生产提供了有效且可扩展的途径 。

化学反应分析

反应类型

氮杂环丁烷经历各种类型的化学反应,包括:

氧化: 氮杂环丁烷可以被氧化形成氮杂环丁酮。

还原: 氮杂环丁烷的还原会导致胺的形成。

常用试剂和条件

氮杂环丁烷反应中常用的试剂包括:

氧化剂: 用于氧化反应。

还原剂: 用于还原反应。

亲核试剂: 用于取代反应.

主要产物

科学研究应用

Medicinal Applications

Azetidine derivatives have shown promising results in various therapeutic areas, including:

- Antimicrobial Activity : Recent studies have demonstrated that this compound derivatives exhibit potent antibacterial and antifungal properties. For instance, certain synthesized compounds have shown effective inhibition against Methicillin-resistant Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16.00 μg/mL . Additionally, azetidines have been explored for their activity against multidrug-resistant Mycobacterium tuberculosis, highlighting their potential as novel anti-TB agents .

- Anticancer Properties : this compound derivatives have also been investigated for their anticancer effects. Compounds have been reported to inhibit the proliferation of various cancer cell lines, including MCF-7 breast carcinoma and HCT-116 colon carcinoma . The mechanism of action often involves interference with cell growth pathways, making them valuable candidates for further development in cancer therapy.

- Antitubercular Activity : Specific this compound derivatives have been identified as effective against tuberculosis, particularly multidrug-resistant strains. Their ability to disrupt mycobacterial growth presents a critical avenue for developing new treatments in response to the global TB crisis .

Synthetic Applications

The unique ring strain associated with azetidines makes them highly reactive and valuable in organic synthesis:

- Building Blocks in Natural Product Synthesis : Azetidines serve as crucial intermediates in the synthesis of complex natural products. Their ability to undergo various transformations allows chemists to construct diverse molecular architectures efficiently .

- Functionalization Strategies : Recent advancements have introduced innovative methods for the functionalization of azetidines. Techniques such as copper-catalyzed cyclization reactions enable the formation of azetidines from nitrogen-substituted alkynes under mild conditions, showcasing their versatility as synthetic intermediates .

- Polymer Chemistry : The cationic ring-opening polymerization of azetidines has been explored, leading to the development of new polymeric materials. These polymers exhibit distinct properties that can be tailored for specific applications in materials science .

Case Study 1: Antimicrobial this compound Derivatives

A study synthesized a series of this compound derivatives through a condensation reaction involving nicotinaldehyde and substituted anilines. The resulting compounds were tested for antibacterial activity against various strains, revealing that some exhibited significant growth inhibition comparable to standard antibiotics like Streptomycin .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the anticancer potential of this compound derivatives on multiple cancer cell lines. The findings indicated that specific compounds effectively reduced cell viability through apoptosis induction mechanisms, warranting further exploration for potential drug development .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | Effective against resistant strains (MIC: 0.25–16 μg/mL) |

| Anticancer | Reduction of cancer cell viability | Induces apoptosis in MCF-7 and HCT-116 cells |

| Antitubercular | Disruption of Mycobacterium tuberculosis growth | Potent activity against multidrug-resistant strains |

| Synthetic Intermediates | Building blocks for complex natural products | Versatile in organic synthesis |

| Polymer Chemistry | Cationic ring-opening polymerization | Development of new polymeric materials |

作用机制

氮杂环丁烷的作用机制涉及其由环张力驱动的反应性。这种张力使该化合物在某些条件下具有高度反应性,使其能够参与各种化学反应。 所涉及的分子靶点和途径取决于氮杂环丁烷的具体应用,例如其掺入药物分子中或其在聚合中的使用 。

相似化合物的比较

氮杂环丁烷经常与其他小杂环化合物进行比较,例如氮丙啶和吡咯烷:

生物活性

Azetidine, a four-membered nitrogen-containing heterocycle, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound and its derivatives, including their pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by a saturated ring structure containing one nitrogen atom. Its unique chemical properties allow it to serve as a versatile scaffold in drug design. Recent research has highlighted its potential in various therapeutic areas, including cancer treatment, antimicrobial applications, and central nervous system disorders.

Pharmacological Activities

This compound and its derivatives exhibit a wide range of biological activities:

- Anticancer Activity : Several this compound-based compounds have been identified as potent inhibitors of cancer cell proliferation. For instance, this compound derivatives targeting the STAT3 signaling pathway have shown significant efficacy in triple-negative breast cancer (TNBC) models. These compounds irreversibly inhibit STAT3 activity, leading to tumor cell death with IC50 values ranging from 0.38 to 2.07 μM .

- Antimicrobial Properties : this compound derivatives display notable antimicrobial activity against various pathogens. Studies have reported that certain substituted azetidines exhibit effective antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

- Anti-inflammatory and Analgesic Effects : Research indicates that this compound compounds possess anti-inflammatory properties and can act as analgesics. These effects are attributed to their ability to modulate inflammatory pathways and pain receptors .

- Neuropharmacological Effects : this compound derivatives have been explored for their potential in treating central nervous system disorders, including schizophrenia and depression. Their interaction with neurotransmitter systems suggests a role as dopamine antagonists .

The biological activities of this compound compounds are often linked to their interactions with specific molecular targets:

- Inhibition of STAT3 : this compound-based inhibitors have been shown to disrupt the nuclear accumulation of STAT3, promoting its aggregation at the perinuclear region. This mechanism is crucial for their anticancer activity .

- Antimicrobial Mechanisms : The antimicrobial action of this compound derivatives may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in pathogens .

Case Studies

Several studies highlight the effectiveness of this compound derivatives in various biological contexts:

- This compound Derivatives Against TNBC :

- Antimicrobial Activity Evaluation :

- Neuropharmacological Assessment :

Data Tables

Here are summarized findings from recent studies on the biological activities of this compound derivatives:

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing azetidine synthesis to ensure reproducibility and scalability in academic settings?

- Methodological Answer : this compound synthesis requires careful control of reaction conditions (e.g., temperature, solvent polarity) due to its high reactivity and sensitivity to moisture/air . Protocols should include detailed purification steps (e.g., distillation under inert gas, chromatography) and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm ring integrity and purity. For reproducibility, experimental sections must explicitly state stoichiometry, catalyst loading, and inert atmosphere procedures, as outlined in journal guidelines .

Q. How can researchers assess the stability of this compound derivatives under varying experimental conditions?

- Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., exposure to light, humidity, or acidic/basic conditions) monitored via HPLC or LC-MS. Kinetic stability can be quantified using Arrhenius plots to predict shelf life. Data should be tabulated to compare degradation rates across derivatives, with emphasis on structural features (e.g., substituent effects on ring strain) .

Q. What spectroscopic techniques are most reliable for distinguishing this compound isomers or tautomers?

- Methodological Answer : H NMR coupling constants () and C chemical shifts are critical for identifying ring puckering or tautomeric states (e.g., thiol vs. thione forms). Computational chemistry tools (DFT calculations) can supplement experimental data to assign stereochemistry or confirm low-energy conformers .

Advanced Research Questions

Q. What mechanistic insights explain enantioselectivity in chiral phosphoric acid-catalyzed this compound desymmetrization?

- Methodological Answer : Computational studies (DFT, MD simulations) reveal that transition-state stabilization via hydrogen bonding and π-π interactions between the catalyst and this compound substrate dictates enantioselectivity. Researchers should compare activation free energies of competing pathways (e.g., Mode A vs. Mode B in thione tautomer activation) and validate predictions with experimental ee values .

Q. How can researchers design this compound-containing compound libraries for blood-brain barrier (BBB) permeability studies?

- Methodological Answer : Prioritize this compound scaffolds inspired by neurotransmitters (e.g., nicotine, donepezil analogs) with demonstrated BBB penetration. Use in silico tools (e.g., QSAR models, LogP calculations) to predict permeability, followed by in vitro assays (PAMPA-BBB or MDCK cell monolayers) for validation. Structural diversification should focus on substituent effects on lipophilicity and hydrogen-bonding potential .

Q. What experimental strategies resolve contradictions in this compound's antimicrobial activity data across studies?

- Methodological Answer : Discrepancies in minimum inhibitory concentration (MIC) values may arise from strain-specific resistance or assay conditions (e.g., media composition, incubation time). Standardize protocols using CLSI guidelines and include positive controls (e.g., isoniazid for M. tuberculosis). Transcriptomic profiling (RNA-seq) can identify off-target effects or resistance mechanisms, as demonstrated in studies linking azetidines to mycolic acid biosynthesis inhibition .

Q. How should researchers integrate computational and experimental data to refine this compound reaction mechanisms?

- Methodological Answer : Combine kinetic isotope effects (KIEs) with DFT-calculated transition states to validate proposed mechanisms. For example, in this compound ring-opening reactions, isotopic labeling (N or H) can track bond cleavage/formation, while computational models predict regioselectivity. Cross-reference data in tables comparing experimental vs. computed activation barriers .

Q. Methodological and Analytical Frameworks

Q. What statistical approaches are recommended for analyzing this compound structure-activity relationship (SAR) data?

- Methodological Answer : Multivariate analysis (e.g., PCA, PLS regression) identifies key physicochemical descriptors (logP, polar surface area) correlating with bioactivity. Include heatmaps or 3D scatter plots to visualize clustering of active vs. inactive derivatives. Address outliers via residual analysis and sensitivity testing .

Q. How can researchers ensure ethical and rigorous peer review when publishing controversial this compound findings?

- Methodological Answer : Disclose raw data, spectra, and computational inputs as supplementary materials. Preprint submissions (e.g., ChemRxiv) enable community feedback prior to journal review. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo for dataset archiving .

Q. Data Presentation and Reproducibility

Q. What guidelines govern the inclusion of this compound-related raw data in research publications?

- Methodological Answer : Journals often require raw data (e.g., NMR spectra, chromatograms) to be deposited in repositories like Figshare or institutional databases. Processed data critical to conclusions (e.g., kinetic plots, MIC tables) should appear in the main text, while large datasets (e.g., RNA-seq reads) are relegated to appendices or supplementary files .

属性

IUPAC Name |

azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONIICLYMWZJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Record name | azetidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Azetidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53860-05-2 | |

| Record name | Polyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53860-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060117 | |

| Record name | Azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-29-7 | |

| Record name | Azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37S883XDWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。